2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride
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Overview
Description
2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H10ClN3O3S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a nitrophenyl group attached to a sulfanylacetohydrazide moiety, which is further stabilized by the presence of a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride typically involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-chloro-1-(4-nitrophenyl)ethanone. This intermediate is then reacted with hydrazine hydrate to yield 2-[(4-nitrophenyl)sulfanyl]acetohydrazide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-nitrophenyl)sulfanyl]acetic acid
- **2-[(4-nitrophenyl)sulfanyl]acetohydrazide
- **4-nitrophenylsulfanylacetic acid hydrazide
Uniqueness
2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
1427380-85-5 |
---|---|
Molecular Formula |
C8H10ClN3O3S |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
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